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Compound of Interest

Compound Name:
(4-(Methoxymethoxy)-3-

methylphenyl)boronic acid

Cat. No.: B14021987 Get Quote

Part 1: Executive Summary & Compound
Identification[1]
Topic: Synthesis and Characterization of MOM-Protected 4-Hydroxy-3-methylphenylboronic

Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists,

and Drug Discovery Researchers[1]

The "Hidden" Reagent: Addressing the CAS Ambiguity
In high-precision organic synthesis, specifically within the Suzuki-Miyaura coupling landscape,

researchers often seek specific protected boronic acids to prevent side reactions or facilitate

orthogonal deprotection.[1] MOM-protected 4-hydroxy-3-methylphenylboronic acid is a

specialized derivative.[1] Unlike its widely indexed parent compound, this specific protected

variant is rarely cataloged with a unique CAS number in public chemical registries, often

requiring de novo synthesis from its bromide precursor.

This guide provides the definitive technical roadmap for identifying, synthesizing, and utilizing

this compound, anchoring the workflow on the verified CAS number of its stable precursor.

Identity Matrix: Key Chemical Identifiers
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Component Chemical Name CAS Number Role

Target Scaffold

(4-

(Methoxymethoxy)-3-

methylphenyl)boronic

acid

Not Widely Indexed* Final Product

Precursor

4-Bromo-2-

(methoxymethoxy)-1-

methylbenzene

331273-56-4 Key Intermediate

Parent Acid

(4-Hydroxy-3-

methylphenyl)boronic

acid

762263-66-1 Unprotected Parent

Starting Phenol
4-Bromo-2-

methylphenol
2362-12-1 Raw Material

Pinacol Ester

4-

(Methoxymethoxy)-3-

methylphenylboronic

acid pinacol ester

Custom/In-situ Stable Surrogate

*Note: The boronic acid form is often generated in situ or isolated as a crude intermediate due

to the propensity of boronic acids to dehydrate into boroxines. The precursor CAS 331273-56-4

is the industry-standard reference point for sourcing this scaffold.[1]

Part 2: Technical Synthesis & Protocols
Strategic Route Design
The most reliable route to the target is Route A: Protection-First, followed by borylation. Direct

protection of the parent boronic acid (Route B) is chemically risky due to the sensitivity of the

C-B bond to the basic conditions required for MOM-Cl alkylation.

Route A Workflow:

MOM Protection: Conversion of 4-bromo-2-methylphenol to the aryl ether.[1]

Lithium-Halogen Exchange: Selective lithiation of the aryl bromide.
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Electrophilic Trapping: Quenching with triisopropyl borate (

).

Hydrolysis: Controlled acidic workup to yield the free boronic acid.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Precursor (CAS 331273-56-4)[1]

Reagents: 4-Bromo-2-methylphenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous).[1]

Safety Critical: MOM-Cl is a known carcinogen.[1] All operations must be performed in a

fume hood with appropriate PPE.

Procedure:

Dissolve 4-bromo-2-methylphenol in anhydrous DCM at 0°C under

.

Add DIPEA dropwise.

Slowly add MOM-Cl (maintain temp < 5°C).

Warm to RT and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

Workup: Quench with saturated

, extract with DCM, dry over

.

Validation:

NMR should show a diagnostic singlet at

ppm (

) and
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ppm (

).

Step 2: Borylation to Target Acid[1]
Reagents: Precursor (CAS 331273-56-4),

-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous).[1]

Procedure:

Cool a solution of the MOM-protected precursor in THF to -78°C.

Add

-BuLi dropwise over 20 mins. The solution may turn yellow/orange.

Stir for 30-60 mins at -78°C to ensure complete Li-Br exchange.

Add

rapidly in one portion.

Allow to warm to RT overnight.

Hydrolysis: Cool to 0°C and add 1M HCl (carefully, to pH 5-6). Note: MOM groups are

acid-sensitive; avoid prolonged exposure to strong acid or low pH (<2).[1]

Isolation: Extract with EtOAc. The product often precipitates or crystallizes upon

concentration.

Synthesis Pathway Visualization[1]
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Process Key
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(CAS 2362-12-1)
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(MOM-Protected)

Stable Intermediate

Final Product

Click to download full resolution via product page

Figure 1: Synthetic workflow from commercial phenol to the MOM-protected boronic acid

scaffold.

Part 3: Applications & Scientific Rationale[1][2]
Why MOM Protection?
In drug development, the Methoxymethyl (MOM) group is chosen for its unique "orthogonal"

properties:

Base Stability: Unlike esters, MOM ethers are stable to the basic conditions of Suzuki

couplings (

,

).

Steric Minimalist: The MOM group is relatively small, minimizing steric hindrance at the

ortho-methyl position during the coupling event.

Chelation Potential: The oxygen atoms in the MOM group can sometimes assist in directing

metal catalysts (Directed ortho metalation - DoM), though in this specific borylation protocol,

the bromine directs the lithiation.
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Self-Validating Quality Control
To ensure the integrity of the synthesized reagent, researchers should employ the following

checks:

NMR Purity: The methyl group on the phenyl ring typically appears at

ppm. The boronic acid protons (

) are broad singlets around

ppm (solvent dependent, usually DMSO-

).

Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine

anhydrides. A melting point range that is broad or higher than expected often indicates

boroxine formation. This does not affect Suzuki reactivity but alters stoichiometry

calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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